molecular formula C10H10N2O B2801713 3-(4-Methyl-1H-imidazol-1-yl)phenol CAS No. 136167-38-9

3-(4-Methyl-1H-imidazol-1-yl)phenol

Cat. No.: B2801713
CAS No.: 136167-38-9
M. Wt: 174.203
InChI Key: XPEBJVAMQTZLCP-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)phenol is an organic compound that belongs to the class of phenylimidazoles. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with a methyl group at the 4-position. The molecular formula of this compound is C10H10N2O, and it has a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylimidazole with a phenolic compound. One common method involves the reaction of 4-methylimidazole with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1H-imidazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid[][3].

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives[][3].

Scientific Research Applications

3-(4-Methyl-1H-imidazol-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1H-imidazol-1-yl)phenol is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methylimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-6-12(7-11-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEBJVAMQTZLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136167-38-9
Record name 3-(4-methyl-1H-imidazol-1-yl)phenol
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